4-(2-Chlorobenzyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone
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Overview
Description
4-(2-Chlorobenzyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone is a chemical compound known for its diverse biological activities, including antitumor, antibacterial, anti-inflammatory, and antimicrobial effects . This compound belongs to the class of quinazolinone derivatives, which are known for their broad-spectrum biological activities .
Preparation Methods
The synthesis of 4-(2-Chlorobenzyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone typically involves substitution and cyclization steps . One common method uses diabetic jujube as a raw material . The synthetic route includes the following steps:
Substitution Reaction: The initial step involves the substitution of a suitable precursor with 2-chlorobenzyl chloride.
Cyclization: The substituted intermediate then undergoes cyclization to form the final product.
Chemical Reactions Analysis
4-(2-Chlorobenzyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions are common, where the chlorine atom can be replaced by other substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(2-Chlorobenzyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2-Chlorobenzyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit the SHP2 enzyme, which is involved in tumor growth and signal transduction . The compound’s antimicrobial activity is likely due to its ability to disrupt microbial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
4-(2-Chlorobenzyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone is unique among quinazolinone derivatives due to its specific substitution pattern and biological activities . Similar compounds include:
4-(2-Chlorobenzyl)imidazole[1,2-a]quinazolin-5(4H)-one: This compound also exhibits significant biological activities and is used in similar research applications.
4-(2-Chlorobenzyl)-1-(5-nitro-2-(pyrrolidin-1-yl)phenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one: Another quinazolinone derivative with antitumor and antimicrobial properties.
These compounds share similar core structures but differ in their specific substituents and biological activities, highlighting the diversity and potential of quinazolinone derivatives in scientific research and therapeutic applications .
Properties
IUPAC Name |
4-[(2-chlorophenyl)methyl]-1,1-dioxo-1,4-thiazinane-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO4S/c12-9-4-2-1-3-8(9)5-13-10(14)6-18(16,17)7-11(13)15/h1-4H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICOBWSVHMQWPNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)CS1(=O)=O)CC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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